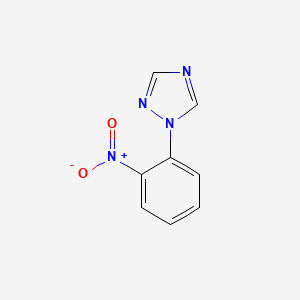

1-(2-nitrophenyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-(2-nitrophenyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-nitrophenyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXNVSANZBXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294990 | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-22-6 | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25688-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-nitrophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and versatile tool for determining the precise arrangement of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(2-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3] As a Senior Application Scientist, this document is designed to not only present the spectral data but also to offer insights into the interpretation of the spectra, the underlying principles guiding the experimental setup, and the synthetic route to the compound.

Molecular Structure and Rationale for Spectroscopic Analysis

1-(2-nitrophenyl)-1H-1,2,4-triazole possesses a unique electronic and steric environment arising from the juxtaposition of an electron-deficient nitrophenyl ring and a nitrogen-rich triazole moiety. The ortho-position of the nitro group induces significant electronic and steric effects that are reflected in the NMR spectra, making it an excellent case study for understanding the nuances of NMR spectroscopy in the context of complex aromatic and heterocyclic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(2-nitrophenyl)-1H-1,2,4-triazole is predicted to exhibit distinct signals for the protons of the triazole and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic character of both ring systems. The data presented below is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Triazole) | 8.8 - 9.0 | s | - |

| H-5 (Triazole) | 8.2 - 8.4 | s | - |

| H-3' (Phenyl) | 7.8 - 8.0 | dd | J = 8.0, 1.5 |

| H-4' (Phenyl) | 7.6 - 7.8 | td | J = 8.0, 1.5 |

| H-5' (Phenyl) | 7.9 - 8.1 | td | J = 8.0, 1.5 |

| H-6' (Phenyl) | 8.1 - 8.3 | dd | J = 8.0, 1.5 |

Interpretation of the ¹H NMR Spectrum

-

Triazole Protons (H-3 and H-5): The protons on the 1,2,4-triazole ring are expected to appear as sharp singlets in the downfield region of the spectrum (δ 8.2-9.0 ppm). Their significant deshielding is a consequence of the aromaticity of the triazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms. The H-3 proton is anticipated to be the most downfield signal due to its proximity to the nitrophenyl substituent.

-

Nitrophenyl Protons (H-3' to H-6'): The protons of the 2-nitrophenyl group will present a more complex pattern. The ortho-nitro group disrupts the symmetry of the phenyl ring, leading to four distinct signals. These protons will appear as doublets of doublets (dd) or triplets of doublets (td) due to ortho and meta couplings. The H-6' proton, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded of the phenyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (Triazole) | 150 - 155 |

| C-5 (Triazole) | 145 - 150 |

| C-1' (Phenyl) | 130 - 135 |

| C-2' (Phenyl) | 148 - 152 |

| C-3' (Phenyl) | 124 - 128 |

| C-4' (Phenyl) | 133 - 137 |

| C-5' (Phenyl) | 128 - 132 |

| C-6' (Phenyl) | 130 - 134 |

Interpretation of the ¹³C NMR Spectrum

-

Triazole Carbons (C-3 and C-5): The carbon atoms of the triazole ring are expected to resonate at low field (δ 145-155 ppm) due to the deshielding effect of the electronegative nitrogen atoms.

-

Nitrophenyl Carbons (C-1' to C-6'): The carbon atoms of the nitrophenyl ring will show a range of chemical shifts. The C-2' carbon, directly attached to the nitro group, will be the most deshielded. The C-1' carbon, the point of attachment to the triazole ring, will also be significantly downfield. The remaining carbon signals will be in the typical aromatic region (δ 124-137 ppm).

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation

-

Compound Purity: Ensure the sample of 1-(2-nitrophenyl)-1H-1,2,4-triazole is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point.[6] Alternatively, deuterated chloroform (CDCl₃) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[6]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

Synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole

A plausible synthetic route to 1-(2-nitrophenyl)-1H-1,2,4-triazole involves the reaction of 2-nitrophenylhydrazine with N,N-dimethylformamide azine, or a similar method involving the cyclization of a suitable precursor.[7]

Illustrative Synthetic Pathway

Caption: Synthetic route to 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Structural Elucidation Workflow

The definitive assignment of all ¹H and ¹³C signals requires a combination of one-dimensional and two-dimensional NMR experiments.

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 1-(2-nitrophenyl)-1H-1,2,4-triazole. By understanding the expected spectral features and employing the outlined experimental and synthetic protocols, researchers can confidently characterize this and related molecules. The interplay of the electronic effects of the nitro group and the inherent properties of the triazole ring makes this compound an instructive example for the application of NMR spectroscopy in modern chemical research.

References

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.

- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.

- Zamani, K., Faghihi, K., Tofighi, T., & Shariatzadeh, M. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2052-o2053.

- ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Journal of Heterocyclic Chemistry, 52(4), 1056-1064.

- The Royal Society of Chemistry. (2014).

- The Royal Society of Chemistry. (n.d.).

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

- ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.

- Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

- ESA-IPB. (n.d.).

- American Chemical Society. (2016). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.

Sources

FT-IR and mass spectrometry analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock of innovation. Molecules such as 1-(2-nitrophenyl)-1H-1,2,4-triazole, which incorporates the pharmacologically significant 1,2,4-triazole nucleus, are of considerable interest for their potential biological activities.[1][2][3] The journey from synthesis to application is critically dependent on rigorous analytical characterization. This guide provides an in-depth examination of two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—applied to the structural elucidation of 1-(2-nitrophenyl)-1H-1,2,4-triazole. Our focus extends beyond mere procedural recital; we delve into the causality behind methodological choices, ensuring a robust and self-validating analytical workflow designed for researchers, scientists, and drug development professionals.

Part 1: Molecular Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy serves as a rapid, non-destructive method to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint. For a molecule with the complexity of 1-(2-nitrophenyl)-1H-1,2,4-triazole, FT-IR allows us to confirm the presence of its key architectural features: the aromatic nitro group, the phenyl ring, and the heterocyclic triazole system.

Expert Rationale: Why Attenuated Total Reflectance (ATR)?

We select the Attenuated Total Reflectance (ATR) sampling technique over traditional methods like KBr pellets or Nujol mulls. The rationale is threefold:

-

Minimal Sample Preparation: ATR requires only a small amount of the solid sample placed directly onto the crystal, eliminating the laborious and potentially error-prone process of grinding and pressing pellets.

-

High Reproducibility: The consistent path length and sample contact inherent to the ATR technique yield highly reproducible spectra, which is critical for comparative studies and quality control.

-

Throughput: The speed of analysis is significantly enhanced, making it ideal for screening and routine characterization in a high-demand laboratory environment.

Experimental Protocol: ATR-FT-IR Analysis

Objective: To acquire a high-quality infrared spectrum of the solid-state sample to identify its constituent functional groups.

Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validation step, as the instrument digitally subtracts this background from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small quantity (typically 1-2 mg) of the crystalline 1-(2-nitrophenyl)-1H-1,2,4-triazole sample onto the center of the ATR diamond crystal.

-

Apply consistent pressure using the integrated anvil. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000–400 cm⁻¹.

-

To achieve an excellent signal-to-noise ratio, co-add a minimum of 32 scans.

-

Set the spectral resolution to 4 cm⁻¹, a standard that provides sufficient detail for resolving most vibrational bands in small organic molecules.

-

-

Data Processing:

-

Perform an automatic baseline correction to account for any scattering effects.

-

Use the instrument's software to label the major absorption peaks.

-

Interpretation of the FT-IR Spectrum

The spectrum of 1-(2-nitrophenyl)-1H-1,2,4-triazole is a composite of the vibrations from its three main structural components. The expected absorption bands are summarized below.

Table 1: Characteristic FT-IR Absorption Bands for 1-(2-nitrophenyl)-1H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Functional Group & Bond | Vibrational Mode | Expected Intensity |

| ~3100–3000 | Aromatic C-H | Stretching | Medium-Weak |

| ~1600–1450 | Aromatic C=C | Ring Stretching | Medium-Strong |

| ~1550–1510 | N-O (Nitro Group) | Asymmetric Stretching | Strong |

| ~1360–1330 | N-O (Nitro Group) | Symmetric Stretching | Strong |

| ~1580–1480 | C=N (Triazole Ring) | Stretching | Medium |

| ~1280 | N-N (Triazole Ring) | Stretching | Medium-Weak |

| ~850 | C-N (Aromatic) | Stretching | Medium |

| ~780–740 | C-H (Aromatic) | Out-of-Plane Bending (ortho-disubstituted) | Strong |

The two strong, sharp peaks for the nitro group (asymmetric and symmetric stretches) are the most diagnostic features for confirming its presence.[4] The C=N and N-N stretching vibrations confirm the integrity of the triazole ring, while the aromatic C=C stretching and C-H bending patterns confirm the substituted phenyl ring.[5]

Caption: Key FT-IR vibrational modes for 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Part 2: High-Resolution Mass Spectrometry for Definitive Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, invaluable structural information. It works by ionizing a molecule and then separating the resulting ion (and any fragment ions) based on its mass-to-charge (m/z) ratio.

Expert Rationale: Why Electrospray Ionization-Time of Flight (ESI-TOF)?

For a polar molecule like 1-(2-nitrophenyl)-1H-1,2,4-triazole, which could be susceptible to thermal degradation, a "soft" ionization technique is paramount.

-

Electrospray Ionization (ESI): ESI is the method of choice because it ionizes the analyte directly from a solution phase into the gas phase with minimal energy transfer.[6] This preserves the intact molecule, leading to a strong signal for the molecular ion (typically the protonated species, [M+H]⁺), which is the primary piece of information we seek.

-

Time-of-Flight (TOF) Analyzer: A TOF mass analyzer is selected for its high resolution and exceptional mass accuracy. This allows us to determine the elemental composition of the parent ion and its fragments with high confidence, distinguishing it from other molecules with the same nominal mass.

Experimental Protocol: ESI-TOF MS Analysis

Objective: To determine the accurate mass of the molecular ion and to propose a fragmentation pathway to corroborate the molecular structure.

Instrumentation: A high-resolution Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a polar, protic solvent facilitates the protonation process in positive-ion ESI.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known standard solution immediately prior to analysis. This self-validating step ensures the high mass accuracy required for elemental composition determination.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. Key source parameters to optimize include capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature.

-

Scan over a mass range that comfortably includes the expected molecular ion, for instance, m/z 50–500.

-

-

Tandem MS (MS/MS) for Fragmentation:

-

Perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) in the first mass analyzer (quadrupole) and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Analyze the resulting fragment ions in the second mass analyzer (TOF).

-

Interpretation of the Mass Spectrum

Molecular Formula: C₈H₆N₄O₂ Monoisotopic Mass: 190.0491 Da

The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z 191.0569 . High-resolution measurement confirming this value to within 5 ppm provides strong evidence for the elemental formula C₈H₇N₄O₂⁺.

The fragmentation of nitrophenyl-substituted triazoles is complex but predictable.[6][7] The MS/MS spectrum will reveal key structural motifs.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum

| m/z (Calculated) | Ion Formula | Proposed Loss from Parent Ion [M+H]⁺ |

| 174.0564 | [C₈H₇N₄O]⁺ | Loss of O (from NO₂) |

| 161.0492 | [C₈H₆N₄]⁺ | Loss of NO |

| 145.0563 | [C₈H₆N₃]⁺ | Loss of NO₂ |

| 118.0556 | [C₇H₆N₂]⁺ | Loss of NO₂ and HCN |

| 91.0417 | [C₆H₅N]⁺ | Phenylnitrene radical cation |

The fragmentation cascade is initiated by the charge localization and subsequent cleavage of the weakest bonds. The loss of the nitro group (as NO or NO₂) is a characteristic pathway for nitrophenyl compounds.[7][8] Subsequent fragmentation of the triazole ring, often via the loss of stable neutral molecules like hydrogen cyanide (HCN), provides further structural confirmation.[7]

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Conclusion: A Synergistic Approach to Structural Verification

The orthogonal data streams from FT-IR and high-resolution mass spectrometry provide a powerful, self-validating system for the structural confirmation of 1-(2-nitrophenyl)-1H-1,2,4-triazole. FT-IR rapidly confirms the presence and connectivity of key functional groups, providing a molecular fingerprint. Concurrently, ESI-TOF-MS delivers an exact molecular formula and, through controlled fragmentation, maps the core structural scaffold. Together, these techniques leave no ambiguity, establishing a robust analytical foundation essential for advancing research and development in medicinal chemistry and materials science.

References

- Patents, G. (n.d.). Synthesizing process of 1H-1,2,4-triazole. Google Patents.

-

ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Retrieved from [Link]

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Publications. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Retrieved from [Link]

-

ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Retrieved from [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

-

Bowie, J. H., & Blackman, A. J. (1972). THE MASS SPECTRA OF 1,2,4-TRIAZOLES. Australian Journal of Chemistry, 25(6), 1335-1339. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectsci.au [connectsci.au]

- 8. youtube.com [youtube.com]

A Methodological Guide to the Synthesis, Crystallization, and Structural Elucidation of 1-(2-nitrophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitrophenyl substituent can significantly modulate the electronic and steric properties of the triazole ring, making nitrophenyl-triazole derivatives compelling targets for drug discovery and materials science.[4] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[5]

Part I: Synthesis and Spectroscopic Verification

The first critical phase is the unambiguous synthesis of the target compound, followed by rigorous purification and characterization to ensure the material used for crystallization trials is of the highest possible purity.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and logical route to synthesize 1-(2-nitrophenyl)-1H-1,2,4-triazole is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position strongly activates the aromatic ring for nucleophilic attack by the 1,2,4-triazole anion. This method is well-documented for the synthesis of N-aryl triazoles.[6] The proposed reaction involves the deprotonation of 1H-1,2,4-triazole with a suitable base to form the triazolide anion, which then displaces a halide (typically fluoride or chloride) from a 1-halo-2-nitrobenzene precursor.

Detailed Synthesis Protocol

Objective: To synthesize 1-(2-nitrophenyl)-1H-1,2,4-triazole with a yield >80% and purity >98%.

Materials:

-

1H-1,2,4-Triazole

-

1-Fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per mmol of triazole).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 1-fluoro-2-nitrobenzene spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure product.

Spectroscopic Verification

Confirmation of the product's identity and purity is non-negotiable before proceeding to crystallization. A combination of NMR, IR, and mass spectrometry provides a complete picture.[7][8][9]

| Technique | Expected Observations for 1-(2-nitrophenyl)-1H-1,2,4-triazole | Rationale |

| ¹H NMR | Singlet ~8.5-9.0 ppm (1H, Triazole C5-H); Singlet ~8.0-8.5 ppm (1H, Triazole C3-H); Multiplets ~7.5-8.2 ppm (4H, Nitrophenyl protons). | The distinct chemical shifts for the triazole protons and the characteristic splitting pattern of the ortho-substituted benzene ring provide a clear fingerprint. |

| ¹³C NMR | Peaks ~140-155 ppm (Triazole carbons); Peaks ~120-150 ppm (Nitrophenyl carbons). | Confirms the number of unique carbon environments in the molecule, consistent with the expected structure. |

| FT-IR | Strong bands ~1520-1560 cm⁻¹ and ~1340-1370 cm⁻¹ (asymmetric and symmetric NO₂ stretch); Bands ~3100-3150 cm⁻¹ (C-H stretch of rings). | The prominent nitro group stretches are a key diagnostic feature. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺, [M+Na]⁺. | High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition with high confidence. |

Part II: The Pursuit of a Single Crystal

The generation of a diffraction-quality single crystal is often the most significant bottleneck in structural analysis.[10][11] A suitable crystal should be sufficiently large (ideally >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free of defects like cracks or twinning.[12][13]

Foundational Crystallization Strategies

Success in crystallization relies on slowly bringing a solution of the pure compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. Several classical methods are effective for small organic molecules.[14][15]

-

Slow Evaporation: A solution of the compound is prepared in a moderately volatile solvent. The container is loosely covered to allow the solvent to evaporate over days or weeks. This is often the simplest and most successful starting point.[14]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]

-

Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is placed in a narrow tube. A less dense, miscible anti-solvent is carefully layered on top. Crystals form at the interface where the two solvents slowly mix.[14]

Experimental Workflow for Crystallization Screening

A systematic approach is essential. The following protocol outlines a screening process to identify optimal crystallization conditions.

Objective: To grow single crystals of 1-(2-nitrophenyl)-1H-1,2,4-triazole suitable for X-ray diffraction.

Materials:

-

Purified 1-(2-nitrophenyl)-1H-1,2,4-triazole

-

A selection of high-purity solvents (see table below)

-

Small glass vials (1-2 drams)

-

Microscope for crystal inspection

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities. |

| Ketones | Acetone | Polar aprotic, good solvent for many organics. |

| Esters | Ethyl Acetate | Medium polarity, commonly used in synthesis. |

| Chlorinated | Dichloromethane, Chloroform | Good for dissolving less polar compounds. |

| Aromatics | Toluene | Can promote π-stacking interactions. |

| Ethers | Diethyl Ether, Dioxane | Used as solvents or anti-solvents. |

| Other | Acetonitrile, DMF, DMSO | High polarity, often used as a last resort.[14] |

Screening Protocol:

-

Solubility Test: Test the solubility of ~1-2 mg of the compound in 0.5 mL of each candidate solvent. Ideal solvents are those in which the compound is moderately soluble.[16]

-

Setup Slow Evaporation Trials: Prepare near-saturated solutions in the most promising solvents. Filter each solution through a syringe filter into a clean, small vial. Cover the vials with parafilm and pierce a few small holes with a needle. Place them in a vibration-free location.

-

Setup Diffusion Trials: For solvents where the compound is highly soluble (e.g., Acetone, DMF), set up vapor and liquid-liquid diffusion experiments using an anti-solvent in which the compound is insoluble (e.g., Hexanes, Diethyl Ether).

-

Monitor and Document: Inspect the vials under a microscope weekly. Document any crystal growth, noting the morphology (needles, plates, blocks), solvent system, and time. Block-like or prismatic crystals are generally preferred.

Part III: Definitive Structure by X-ray Crystallography

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray crystallography. This technique provides unambiguous information on atomic positions, bond lengths, bond angles, and intermolecular interactions.[5][13]

The Crystallographic Workflow

The process follows three fundamental steps: crystal selection and data collection, structure solution and refinement, and validation.[5][12]

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Analysis

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage.

-

Diffraction: The crystal is placed in an intense, monochromatic X-ray beam.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections.[12] A detector, such as a CCD or pixel detector, records the position and intensity of thousands of these reflections.[13]

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map.

-

Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is typically assessed by the R-factor, with lower values indicating a better fit.

Expected Crystallographic Data

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the key structural parameters. The table below presents hypothetical but realistic data for the target compound, based on known structures of similar molecules like 4-benzyl-1-(4-nitrophenyl)-1,2,3-triazole.[17]

| Parameter | Hypothetical Value / Information | Significance |

| Chemical Formula | C₈H₆N₄O₂ | Confirms the composition of the molecule in the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell (Å, °) | a = 8.5, b = 12.0, c = 9.0, β = 95° | The dimensions of the repeating unit of the crystal lattice. |

| Z | 4 | The number of molecules in one unit cell. |

| Key Torsion Angle | N1-C6(phenyl)-N(nitro)-O | Reveals the degree of twist of the nitro group relative to the phenyl ring. A value near 0° or 180° indicates planarity.[17] |

| Dihedral Angle | Phenyl Ring – Triazole Ring | Quantifies the overall molecular conformation (e.g., twisted vs. planar).[17] |

| R-factor | < 0.05 | A key indicator of the quality of the final refined structure. |

Part IV: Structural Insights and Relevance to Drug Development

The solved crystal structure is not an endpoint but a gateway to deeper understanding.

Analysis of Molecular Conformation and Packing

The precise bond lengths and angles confirm the molecular geometry. Of particular interest is the dihedral angle between the nitrophenyl and triazole rings, which defines the molecule's overall 3D shape. This conformation is critical as it dictates how the molecule can fit into a biological target, such as an enzyme's active site.

Furthermore, the crystal packing reveals the network of non-covalent interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that stabilize the solid state. A Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of how the molecules recognize each other.[17] Understanding these interactions is crucial for predicting solubility, polymorphism, and other solid-state properties vital for drug formulation.

Application in Rational Drug Design

Triazole derivatives are known to exert their biological effects by interacting with specific biomolecular targets.[1][2][18] An experimentally determined crystal structure provides the high-resolution data necessary for:

-

Structure-Based Drug Design: The 3D coordinates of the molecule can be used in computational docking studies to predict its binding mode and affinity to a protein target.

-

Pharmacophore Modeling: The structure helps identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for biological activity.

-

SAR Elucidation: It provides a structural rationale for why certain analogues of the compound are more or less active, guiding the synthesis of more potent and selective future drug candidates.

Conclusion

This guide has outlined a rigorous, start-to-finish scientific workflow for the synthesis, purification, crystallization, and complete structural characterization of 1-(2-nitrophenyl)-1H-1,2,4-triazole. By following these detailed, evidence-based protocols, researchers can reliably produce the target compound and obtain its high-resolution single-crystal X-ray structure. The resulting atomic-level insights are indispensable for advancing the fields of medicinal chemistry and materials science, paving the way for the rational design of novel therapeutics and functional materials based on the versatile 1,2,4-triazole scaffold.

References

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- SPT Labtech. (n.d.). Chemical crystallization.

- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- (n.d.). Crystallization of small molecules.

- ResearchGate. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.

- ResearchGate. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.

- Wikipedia. (n.d.). X-ray crystallography.

- Benchchem. (n.d.). 1-(2-nitrophenyl)-1H-1,2,4-triazole.

- Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.

- Al-Ostath, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- (n.d.). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine.

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.

- Al-Ostath, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.

- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.

- (n.d.). Application of triazoles in the structural modification of natural products. PubMed Central.

- (2025). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives.

- (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.

- (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies.

- (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. sptlabtech.com [sptlabtech.com]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. How To [chem.rochester.edu]

- 17. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1-(2-nitrophenyl)-1H-1,2,4-triazole for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(2-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in drug discovery and development. In the absence of specific experimental data for this molecule, this document synthesizes established principles of physical chemistry and pharmaceutical analysis to predict its behavior and provides detailed, field-proven protocols for its empirical determination. We delve into the anticipated effects of the 2-nitrophenyl substituent on the physicochemical properties of the 1,2,4-triazole core, offering a robust guide for researchers, medicinal chemists, and formulation scientists. The protocols provided herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for advancing a compound through the development pipeline.

Introduction: The Physicochemical Landscape of a Nitroaryl-Triazole

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1] The parent 1H-1,2,4-triazole is a polar, crystalline solid with moderate solubility in water and various organic solvents like ethanol and methanol.[1][2] The introduction of a 2-nitrophenyl group at the N1 position dramatically alters the molecule's electronic and steric landscape, thereby influencing its solubility and stability—two critical determinants of a drug candidate's success.[3]

The 2-nitrophenyl group, a potent electron-withdrawing substituent, is expected to increase the molecule's overall lipophilicity compared to the unsubstituted triazole ring.[4][5] This modification is likely to decrease aqueous solubility while potentially enhancing solubility in less polar organic solvents. Furthermore, the nitroaromatic system introduces a chromophore suitable for UV-Vis spectroscopic analysis, a valuable tool for concentration measurements in solubility and stability studies.[6] However, this group can also be susceptible to specific degradation pathways, particularly under reductive or photolytic conditions.[4][7]

This guide will first explore the predicted solubility profile of 1-(2-nitrophenyl)-1H-1,2,4-triazole and provide a gold-standard protocol for its experimental determination. Subsequently, we will discuss its anticipated stability and detail a comprehensive forced degradation study to map its potential liabilities.

Solubility Profile: From Prediction to Empirical Verification

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and bioavailability.[8] For 1-(2-nitrophenyl)-1H-1,2,4-triazole, we can predict its general solubility behavior based on its structural components.

Predicted Solubility Characteristics:

-

Aqueous Solubility: Expected to be low. The introduction of the lipophilic nitrophenyl ring will likely dominate the polar contribution of the triazole moiety. The compound's lack of easily ionizable groups suggests that its aqueous solubility will be largely pH-independent across the physiological range.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the nitrogen atoms of the triazole ring while also solvating the aromatic system.[2]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): High solubility is expected. These solvents are effective at solvating polar and aromatic compounds. DMSO, in particular, is often used to create stock solutions for in vitro screening due to its high solvating power.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The overall polarity of the molecule, stemming from the triazole ring and the nitro group, will likely preclude significant dissolution in nonpolar media.

These predictions must be confirmed through rigorous experimental evaluation. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the thermodynamic solubility of 1-(2-nitrophenyl)-1H-1,2,4-triazole in various solvents at a controlled temperature, in line with ICH guidelines.[11][12]

Objective: To determine the saturation concentration of the test compound in a given solvent at equilibrium.

Materials and Reagents:

-

1-(2-nitrophenyl)-1H-1,2,4-triazole (solid, high purity)

-

Selected solvents (e.g., Purified Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC method for quantification

Procedure:

-

Preparation: Add an excess of solid 1-(2-nitrophenyl)-1H-1,2,4-triazole to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a syringe filter that has been pre-validated for low compound binding.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of 1-(2-nitrophenyl)-1H-1,2,4-triazole using a validated analytical method, such as HPLC-UV.

-

Replicates: Perform the entire experiment in triplicate for each solvent.

Data Presentation: Summarizing Solubility

The results should be presented in a clear, tabular format for easy comparison.

Table 1: Equilibrium Solubility of 1-(2-nitrophenyl)-1H-1,2,4-triazole at 25 °C

| Solvent/Medium | pH (for aqueous) | Mean Solubility (mg/mL) | Std. Dev. |

|---|---|---|---|

| Purified Water | ~7.0 | [Experimental Value] | [Value] |

| 0.1 M HCl | 1.2 | [Experimental Value] | [Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Value] |

| Ethanol | N/A | [Experimental Value] | [Value] |

| Methanol | N/A | [Experimental Value] | [Value] |

| Acetonitrile | N/A | [Experimental Value] | [Value] |

| DMSO | N/A | [Experimental Value] | [Value] |

Diagram: Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of a drug candidate is mandatory for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[13]

Predicted Stability Characteristics:

-

Hydrolytic Stability: The 1,2,4-triazole ring is generally stable to hydrolysis. The amide-like character of the C-N bonds within the aromatic system confers significant stability. Therefore, the compound is expected to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may be possible, although likely slow.

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the triazole ring, although it is generally considered a stable heterocycle. The nitrophenyl group is relatively stable to oxidation.

-

Photostability: Nitroaromatic compounds are known to be photoreactive.[13] It is highly probable that 1-(2-nitrophenyl)-1H-1,2,4-triazole will exhibit degradation upon exposure to UV or visible light.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition is likely, potentially involving the nitro group.[14]

Experimental Protocol: Forced Degradation Study

This protocol outlines the stress conditions to be applied to 1-(2-nitrophenyl)-1H-1,2,4-triazole to evaluate its intrinsic stability.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials and Reagents:

-

1-(2-nitrophenyl)-1H-1,2,4-triazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (as co-solvent if needed)

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Stress (Solution): Heat the stock solution at 80 °C.

-

Thermal Stress (Solid): Store the solid compound at 80 °C.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Timepoint Sampling: At each time point, withdraw an aliquot of the stressed sample.

-

Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and detect new peaks.

-

Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely consuming the parent compound.

Data Presentation: Summarizing Stability

Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.

Table 2: Forced Degradation of 1-(2-nitrophenyl)-1H-1,2,4-triazole

| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | Peak Area % of Major Degradant |

|---|---|---|---|---|

| 0.1 M HCl (60 °C) | 24h | [Experimental Value] | [Value] | [Value] |

| 0.1 M NaOH (60 °C) | 24h | [Experimental Value] | [Value] | [Value] |

| 3% H₂O₂ (RT) | 24h | [Experimental Value] | [Value] | [Value] |

| Thermal (80 °C) | 48h | [Experimental Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Value] | [Value] |

Diagram: Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide provides a scientifically grounded approach to characterizing the solubility and stability of 1-(2-nitrophenyl)-1H-1,2,4-triazole. While specific experimental data is not yet available in the public domain, the principles and detailed protocols outlined here offer a clear and robust pathway for any research or drug development professional to generate the necessary data. By systematically applying the shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can build a thorough physicochemical profile of this compound, enabling informed decisions in formulation development and ensuring the integrity and quality of a potential new therapeutic agent.

References

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. (Conceptual basis available at: [Link])

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]

-

Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Retrieved from [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-

Acevedo, S., et al. (2015). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 6(1), 49-62. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2018, June 7). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

-

de Oliveira, G. G. G., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

-

Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

Buczkowski, D., et al. (2014). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 118, 817-823. Retrieved from [Link]

-

Olah, G. A., & Kuhn, S. J. (1962). Introduction of the nitro group into aromatic systems. Friedel-Crafts and Related Reactions, 3, 1393-1491. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. who.int [who.int]

- 10. scielo.br [scielo.br]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

Introduction: The Significance of the Nitroaryl-Substituted 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-nitrophenyl)-1H-1,2,4-triazole

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, recognized in medicinal and materials science as a "privileged scaffold."[1] This distinction arises from its frequent appearance in a wide array of biologically active compounds, attributable to the ring's unique ability to participate in hydrogen bonding, its inherent rigidity, and its dipole characteristics, which facilitate high-affinity interactions with biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1]

The introduction of a nitroaryl group, such as the 2-nitrophenyl substituent, onto the 1,2,4-triazole core significantly modulates its electronic and steric properties. This substitution can enhance biological activity or serve as a crucial synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-nitrophenyl)-1H-1,2,4-triazole, offering researchers and drug development professionals a detailed reference for its synthesis, characterization, and handling.

Synthesis: A Regioselective Approach

The synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group in the ortho position activates the aromatic ring, making it susceptible to nucleophilic attack by the 1,2,4-triazole anion.[1] This method provides a regioselective route to the N1-substituted isomer.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Deprotonation of 1,2,4-Triazole: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the triazole ring, forming the sodium triazolate salt. Stir the mixture for 30 minutes at this temperature to ensure complete salt formation.

-

Nucleophilic Substitution: Add a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Caption: Synthetic pathway for 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Structural Elucidation and Spectroscopic Data

The confirmation of the molecular structure relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise connectivity of atoms. The expected chemical shifts for 1-(2-nitrophenyl)-1H-1,2,4-triazole are based on analyses of structurally related compounds.[2][3]

Experimental Protocol:

-

Prepare a sample by dissolving ~10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Obtain a background spectrum of the empty sample compartment.

-

For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(2-nitrophenyl)-1H-1,2,4-triazole.

| Technique | Parameter | Expected Value/Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | 8.2 - 8.5 ppm | Proton on C5 of triazole ring |

| Chemical Shift (δ) | 8.0 - 8.3 ppm | Proton on C3 of triazole ring | |

| Chemical Shift (δ) | 7.5 - 8.0 ppm | Aromatic protons of the nitrophenyl ring | |

| ¹³C NMR | Chemical Shift (δ) | ~152 ppm | C5 of triazole ring |

| Chemical Shift (δ) | ~145 ppm | C3 of triazole ring | |

| Chemical Shift (δ) | 120 - 150 ppm | Aromatic carbons of the nitrophenyl ring | |

| IR | Wavenumber (cm⁻¹) | 1520 - 1560 | Asymmetric NO₂ stretch[2] |

| Wavenumber (cm⁻¹) | 1330 - 1370 | Symmetric NO₂ stretch[2] | |

| Wavenumber (cm⁻¹) | ~1500, ~1600 | C=N and C=C stretching of rings[5] | |

| Wavenumber (cm⁻¹) | 3000 - 3100 | Aromatic C-H stretch | |

| MS (ESI+) | m/z | ~191.05 | [M+H]⁺ |

Crystal Structure and Molecular Geometry

Caption: Molecular structure of 1-(2-nitrophenyl)-1H-1,2,4-triazole.

Thermal Properties

The thermal stability of a compound is critical for its storage, formulation, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal behavior.[4][8]

Experimental Protocol: TGA/DSC Analysis

-

Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.

-

Place the pan in the instrument's furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, typically 10 °C/min, over a temperature range (e.g., 25 °C to 600 °C).[3]

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Interpretation and Expected Data

-

DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound.

-

TGA: The TGA curve will indicate the onset temperature of decomposition, revealing the upper limit of the compound's thermal stability. For many triazole derivatives, stability is observed up to approximately 200 °C.[8]

| Property | Technique | Expected Observation |

| Melting Point | DSC | Sharp endothermic peak |

| Decomposition Temp. | TGA | Onset of significant weight loss (typically >200 °C) |

Solubility Profile

Solubility is a fundamental physicochemical property that influences bioavailability and formulation development. The solubility of 1,2,4-triazole derivatives is highly dependent on the nature of the substituent and the solvent. The parent 1H-1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[9][10] The introduction of the lipophilic 2-nitrophenyl group is expected to decrease aqueous solubility while increasing solubility in less polar organic solvents.

Experimental Protocol: Solubility Determination

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Expected Solubility Characteristics

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol | Low to Moderate | Hydrogen bonding capability of the triazole ring is offset by the large, nonpolar nitrophenyl group.[9] |

| Polar Aprotic | Acetone, DMF, DMSO | Good | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Poor to Moderate | Limited interactions with the polar triazole and nitro functionalities. |

Conclusion

This technical guide has detailed the essential physicochemical properties of 1-(2-nitrophenyl)-1H-1,2,4-triazole. The synthetic route via SNAr provides a reliable method for its preparation. Its structure is confirmed through a combination of NMR, IR, and mass spectrometry. The compound is expected to be a crystalline solid with thermal stability suitable for typical laboratory handling and a solubility profile favoring polar aprotic organic solvents. These foundational data are indispensable for researchers in medicinal chemistry and materials science seeking to utilize this versatile scaffold in the design and development of novel functional molecules.

References

- Benchchem. (n.d.). 1-(2-nitrophenyl)-1H-1,2,4-triazole | 25688-22-6.

- NIH. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.

- ResearchGate. (n.d.). Figure S13. 1 H-NMR of 1-(2-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole....

- (n.d.). Exploring 1-[(4-Nitrophenyl)

- (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

- PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,4-triazole | C8H6N4O2 | CID.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- JOCPR. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Solubility of Things. (n.d.). 1,2,4-Triazole.

- NIH. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.

- JOCPR. (n.d.).

- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.

- (n.d.).

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- ACS Omega. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)

- ResearchGate. (2025). Chemistry of 1, 2, 4-Triazole: A Review Article.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). 1,2,4-Triazole 98 288-88-0.

- ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.

- (n.d.). A Comprehensive review on 1, 2,4 Triazole.

- Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. ijsr.net [ijsr.net]

- 6. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Initial Biological Screening of 1-(2-nitrophenyl)-1H-1,2,4-triazole

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the initial biological screening of the novel chemical entity, 1-(2-nitrophenyl)-1H-1,2,4-triazole. Recognizing the therapeutic potential inherent in both the 1,2,4-triazole scaffold and the nitrophenyl moiety, this document outlines a tiered, hypothesis-driven approach to efficiently evaluate its bioactivity. We detail robust, validated protocols for foundational cytotoxicity assessment, broad-spectrum antimicrobial and antifungal evaluation, and targeted anticancer screening. The experimental designs are explained not merely as procedural steps but with a deep-seated rationale rooted in established pharmacological principles. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous pathway from compound synthesis to preliminary biological characterization.

Introduction and Rationale

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The compound 1-(2-nitrophenyl)-1H-1,2,4-triazole presents a compelling case for biological investigation, stemming from the well-documented activities of its constituent chemical motifs.

-

The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the nucleus of numerous clinically approved drugs.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, most notably as potent antifungal agents (e.g., fluconazole, voriconazole) that inhibit ergosterol biosynthesis.[2] Beyond this, the triazole core has been incorporated into drugs with antibacterial, antiviral, and antitumor properties.[3][4]

-

The Nitrophenyl Moiety: Nitroaromatic compounds are of significant interest, particularly in oncology.[5] The electron-withdrawing nitro group can render these molecules susceptible to bioreduction, a process that is often enhanced in the hypoxic (low-oxygen) microenvironments characteristic of solid tumors.[6][7] This feature allows for the design of hypoxia-activated prodrugs, which are selectively converted to cytotoxic agents within the tumor, thereby minimizing systemic toxicity.[8][9] Several nitrophenyl-containing compounds have demonstrated significant anticancer and antimicrobial activities.[5][10][11][12][13]

The conjunction of these two pharmacophores in 1-(2-nitrophenyl)-1H-1,2,4-triazole warrants a systematic screening cascade to elucidate its potential therapeutic value. This guide proposes a logical workflow, beginning with essential safety and broad-spectrum activity profiling before proceeding to more specific, hypothesis-driven assays.

Proposed Screening Cascade: A Tiered Approach

A tiered screening approach ensures a cost-effective and scientifically sound evaluation, prioritizing foundational data before committing resources to more complex investigations.

Caption: Bioreduction of a nitroaromatic compound under normoxic vs. hypoxic conditions.

Experimental Protocol: Comparative Normoxia/Hypoxia Assay

-

Cell Culture:

-

Use the cancer cell line that showed the highest sensitivity in Protocol 4.1.